BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE
Overview
Description
Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate: is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.34 g/mol . It is known for its unique structure, which includes a piperidine ring, an oxo group, and a carbamate linkage. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-oxo-2-(piperidin-1-yl)ethyl)amine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: The compound can be reduced using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like or in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors . The piperidine ring and carbamate group allow it to form stable complexes with these targets, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, which is crucial in its applications in medicinal chemistry .
Comparison with Similar Compounds
- Benzyl N-[2-oxo-2-(morpholin-4-yl)ethyl]carbamate
- Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate
- Benzyl N-[2-oxo-2-(azepan-1-yl)ethyl]carbamate
Comparison:
- Benzyl N-[2-oxo-2-(morpholin-4-yl)ethyl]carbamate has a morpholine ring instead of a piperidine ring, which can affect its binding affinity and selectivity for certain targets.
- Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate contains a pyrrolidine ring, making it more rigid compared to the piperidine ring, potentially altering its pharmacokinetic properties.
- Benzyl N-[2-oxo-2-(azepan-1-yl)ethyl]carbamate features an azepane ring, which increases the compound’s flexibility and may influence its interaction with biological targets.
Uniqueness: Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate is unique due to its balanced structural features, which provide an optimal combination of rigidity and flexibility, making it a versatile compound in various scientific research applications .
Properties
IUPAC Name |
benzyl N-(2-oxo-2-piperidin-1-ylethyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(17-9-5-2-6-10-17)11-16-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDYYHDDXLTDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613444 | |
Record name | Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-37-1 | |
Record name | Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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